1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate ethanone derivative under acidic conditions. The reaction is typically carried out in a solvent such as ethanol, and the product is isolated by filtration and drying . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . Additionally, it may act as a nonselective serotonin receptor agonist, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): Shares a similar piperazine structure and exhibits stimulant effects.
4-Methoxyamphetamine: Acts as a potent serotonin releasing agent.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor used as an antidepressant. The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAWPCSHAUJEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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